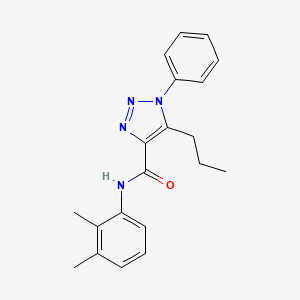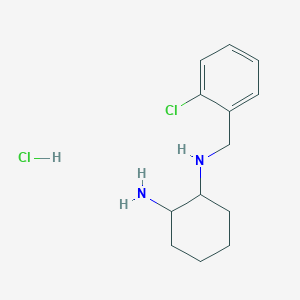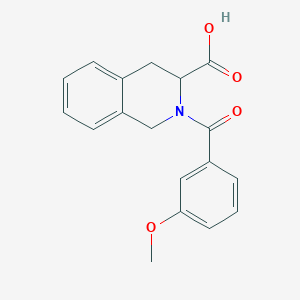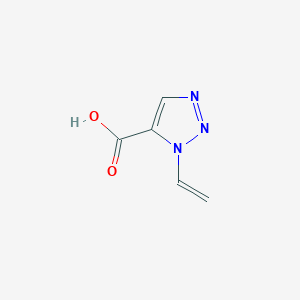
N-(2,3-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide, also known as DPTC, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. DPTC is a member of the triazole family of compounds, which have been found to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
Scientific Research Applications
Cycloadditions and Fragmentation Studies
Research has investigated the cycloadditions and fragmentation of related 1,2,3-triazole compounds. For example, Ghose and Gilchrist (1991) explored [2 + 2] cycloadditions of lithium alkynamides produced by fragmentation of 5-lithio-1-phenyl-1,2,3-triazoles. These studies are crucial for understanding the chemical behavior and potential applications of triazole derivatives, including N-(2,3-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide in synthetic chemistry (Ghose & Gilchrist, 1991).
Fluorescent Molecular Probes
Diwu et al. (1997) developed new fluorescent solvatochromic dyes, which are relevant for the study of N-(2,3-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide, as it shares structural similarities with these compounds. These fluorescent dyes have applications in biological studies and can be used to develop ultra-sensitive fluorescent molecular probes for various biological events and processes (Diwu et al., 1997).
Cholinesterase Inhibition and Molecular Docking
Riaz et al. (2020) synthesized new N-aryl derivatives of triazole compounds and evaluated their potential as cholinesterase inhibitors. These studies are significant for understanding the potential biological activities of triazole derivatives like N-(2,3-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide, especially in the context of neurological disorders (Riaz et al., 2020).
Synthesis of 1,2,4-Triazoles
Jing (2004) conducted a study on the synthesis of 1,2,4-triazoles, which can be related to the synthesis of N-(2,3-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide. These synthetic methods are essential for producing such compounds for further research and application in various fields (Jing, 2004).
Antitumor Properties
Several studies have explored the antitumor properties of triazole derivatives. For instance, Stevens et al. (1984) and Iradyan et al. (2001) investigated the antitumor activities of different triazole compounds. These findings can provide insights into the potential anticancer applications of N-(2,3-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide (Stevens et al., 1984); (Iradyan et al., 2001).
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-1-phenyl-5-propyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-4-9-18-19(22-23-24(18)16-11-6-5-7-12-16)20(25)21-17-13-8-10-14(2)15(17)3/h5-8,10-13H,4,9H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLDVAVPVHFHQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Bromophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2583315.png)

![8,13-Dioxo-13b-aza-13bH-dibenzo[b,g]fluorene-7-carboxylic acid ethyl ester](/img/structure/B2583319.png)
![(3,4-dichlorophenyl)-[4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidin-1-yl]methanone](/img/structure/B2583322.png)

![1-[(4-iodophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B2583325.png)


![2-Methyl-2-(2-methylphenyl)-N-[2-(prop-2-enoylamino)ethyl]propanamide](/img/structure/B2583329.png)

![7-Fluoro-3-[[1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2583333.png)
![1-allyl-5-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B2583334.png)
![2-{4-[1-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-methylacetamide](/img/structure/B2583337.png)
